(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
“(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This process uses a variety of organoboron reagents, with properties tailored for application under specific coupling conditions .Chemical Reactions Analysis
Boronic acids, including “(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid”, are often used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .Scientific Research Applications
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Fluorescent Sensors
- Field : Chemistry .
- Application : Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This property has been used to develop boronic acid-based sensors to recognize carbohydrates or other substances .
- Method : The method involves the use of boronic acids as Lewis acids, which bind with diols in aqueous solution to form cyclic esters .
- Results : The formation of these esters results in significant fluorescence changes, which can be used to detect the presence of carbohydrates or other substances .
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Coupling Reactions
- Field : Organic Chemistry .
- Application : 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Method : The method involves the use of 4-Fluorophenylboronic acid as a reactant in coupling reactions .
- Results : The results of these reactions can be used to make novel biologically active terphenyls .
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Electrophilic Trapping
- Field : Organic Chemistry .
- Application : Boronic acids can be used in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides .
- Method : The method involves the use of boronic acids in reactions with Grignard reagents or through lithium–halogen exchange .
- Results : The results of these reactions can be used to synthesize a variety of organic compounds .
-
Biological Applications
- Field : Biochemistry .
- Application : Boronic acids can be used for the inhibition of serine proteases .
- Method : The method involves the use of boronic acids as inhibitors in biochemical reactions .
- Results : The results of these applications can be used in various biological research and therapeutic applications .
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Fluorescent Sensor for Catechol and its Amino-Derivatives
- Field : Chemistry .
- Application : Boronic acids can be used to develop fluorescent sensors for catechol and its amino-derivatives .
- Method : The method involves the use of boronic acids and pyrene to develop a sensor .
- Results : The results of these applications can be used in various sensing applications .
-
Building Materials for Microparticles
- Field : Material Science .
- Application : Boronic acids can be used as building materials for microparticles for analytical methods .
- Method : The method involves the use of boronic acids in the synthesis of microparticles .
- Results : The results of these applications can be used in various analytical methods .
-
Interference in Signalling Pathways
- Field : Biochemistry .
- Application : Boronic acids can be used for interference in signalling pathways .
- Method : The method involves the use of boronic acids as biochemical tools for various purposes .
- Results : The results of these applications can be used in various biological research and therapeutic applications .
-
Enzyme Inhibition
-
Cell Delivery Systems
- Field : Biochemistry .
- Application : Boronic acids can be used for cell delivery systems .
- Method : The method involves the use of boronic acids as biochemical tools for various purposes .
- Results : The results of these applications can be used in various biological research and therapeutic applications .
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Electrophoresis of Glycated Molecules
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Controlled Release of Insulin
Future Directions
properties
IUPAC Name |
[4-(4-butylphenyl)-2-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVROXPECQCGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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